C5a Inhibitory Sequence
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Overview
Description
The C5a Inhibitory Sequence is a compound that targets the complement component C5a, a potent immune molecule involved in inflammatory responses. The complement system, an essential part of the innate immune system, generates C5a through the activation of complement pathways. C5a plays a crucial role in immune modulation, acting as a chemoattractant and anaphylatoxin, which can lead to various inflammatory diseases if not properly regulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C5a Inhibitory Sequence involves peptide synthesis techniques. One approach is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
The C5a Inhibitory Sequence primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions with its target receptors, such as binding to the C5a receptor (C5aR1) and inhibiting its activity .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include amino acid derivatives with protecting groups, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents such as trifluoroacetic acid (TFA) .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which is designed to specifically inhibit the activity of C5a by binding to its receptor and preventing downstream inflammatory responses .
Scientific Research Applications
The C5a Inhibitory Sequence has a wide range of scientific research applications:
Mechanism of Action
The C5a Inhibitory Sequence exerts its effects by binding to the C5a receptor (C5aR1), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets involved include the C5a receptor and associated signaling molecules such as G proteins and kinases .
Comparison with Similar Compounds
Similar Compounds
CCX168: An orally administered C5a receptor antagonist that inhibits inflammation caused by C5a.
Zilucoplan: A peptide therapeutic that binds to C5 and prevents its cleavage into C5a and C5b.
Uniqueness
The C5a Inhibitory Sequence is unique in its specific targeting of the C5a receptor, providing a more focused approach to inhibiting C5a-mediated inflammation compared to other compounds that target the entire C5 component. This specificity can potentially reduce side effects and improve therapeutic efficacy .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJKFNVOQXGSP-NJVWAKBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.